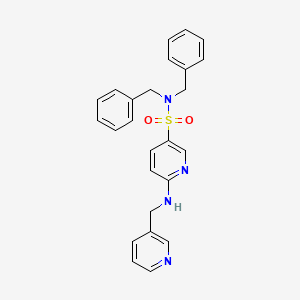
N,N-dibenzyl-6-(pyridin-3-ylmethylamino)pyridine-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dibenzyl-6-(pyridin-3-ylmethylamino)pyridine-3-sulfonamide is a complex organic compound with a molecular formula of C12H8N2S and a molecular weight of 444.5487 . This compound is characterized by its unique structure, which includes a pyridine ring substituted with a sulfonamide group and a pyridin-3-ylmethylamino group. The presence of these functional groups makes it a compound of interest in various fields of scientific research.
Preparation Methods
The synthesis of N,N-dibenzyl-6-(pyridin-3-ylmethylamino)pyridine-3-sulfonamide involves multiple steps, typically starting with the preparation of the pyridine ring and subsequent functionalization. The synthetic route often includes:
Formation of the Pyridine Ring: This can be achieved through various methods, including the Hantzsch pyridine synthesis.
Introduction of the Sulfonamide Group: This step involves the reaction of the pyridine derivative with sulfonyl chloride in the presence of a base.
Attachment of the Pyridin-3-ylmethylamino Group: This is typically done through a nucleophilic substitution reaction, where the pyridine derivative reacts with a suitable amine.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
N,N-dibenzyl-6-(pyridin-3-ylmethylamino)pyridine-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles like amines or thiols replace the sulfonamide group.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N,N-dibenzyl-6-(pyridin-3-ylmethylamino)pyridine-3-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with various metal ions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases like cancer and bacterial infections.
Industry: It is used in the synthesis of other complex organic compounds and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of N,N-dibenzyl-6-(pyridin-3-ylmethylamino)pyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
N,N-dibenzyl-6-(pyridin-3-ylmethylamino)pyridine-3-sulfonamide can be compared with other similar compounds, such as:
N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: This compound also contains a pyridine ring and is used in coordination chemistry and catalysis.
N~3~- [3- (1H-INDOL-6-YL)BENZYL]PYRIDINE-2,3-DIAMINE: This compound belongs to the class of indoles and is studied for its biological activities.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties .
Properties
CAS No. |
7066-21-9 |
|---|---|
Molecular Formula |
C25H24N4O2S |
Molecular Weight |
444.6 g/mol |
IUPAC Name |
N,N-dibenzyl-6-(pyridin-3-ylmethylamino)pyridine-3-sulfonamide |
InChI |
InChI=1S/C25H24N4O2S/c30-32(31,24-13-14-25(28-18-24)27-17-23-12-7-15-26-16-23)29(19-21-8-3-1-4-9-21)20-22-10-5-2-6-11-22/h1-16,18H,17,19-20H2,(H,27,28) |
InChI Key |
KAMAGZYKQMEBNR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CN=C(C=C3)NCC4=CN=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


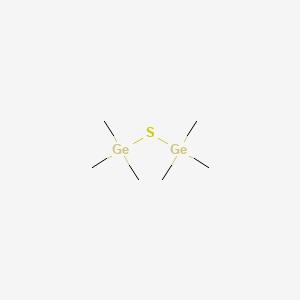
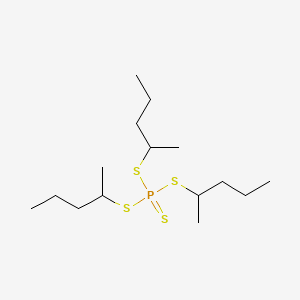

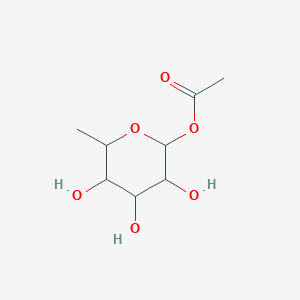
![[Nitroso(pyridin-3-yl)amino]acetic acid](/img/structure/B14727795.png)
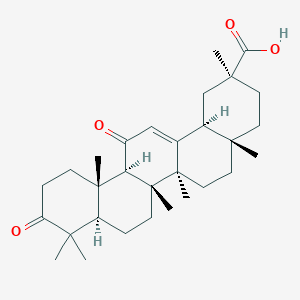
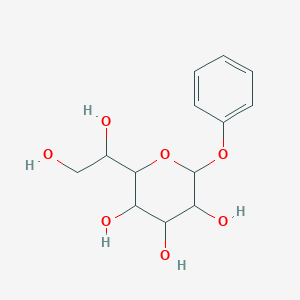

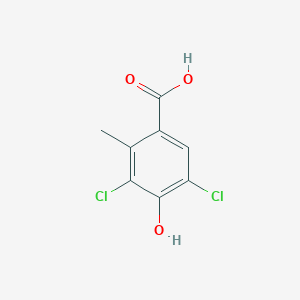
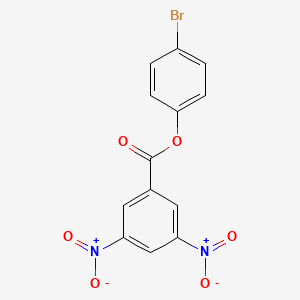
![benzyl N-[3-tert-butyl-6-[2-(1-hydroxypropan-2-ylamino)-2-oxoethyl]-5,12-dioxo-1-oxa-4-azacyclododec-8-en-11-yl]carbamate](/img/structure/B14727823.png)
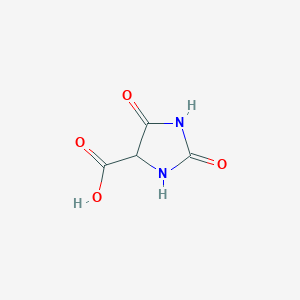
![N,N-Dimethyl-4-[(oxo-lambda~4~-sulfanylidene)amino]aniline](/img/structure/B14727831.png)
![1,1,1,2,2,3,3,4,4-Nonafluoro-4-[(trifluoroethenyl)oxy]butane](/img/structure/B14727837.png)
